molecular formula C8H4BrClN2O2 B1405698 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227955-02-3

3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1405698
M. Wt: 275.48 g/mol
InChI Key: IWGAGFHKPBTMBI-UHFFFAOYSA-N
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Description

“3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1227955-02-3 . It has a molecular weight of 275.49 . The IUPAC name for this compound is 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for “3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is 1S/C8H4BrClN2O2/c9-7-6 (8 (13)14)11-5-3-1-2-4 (10)12 (5)7/h1-3H, (H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at ambient temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Novel derivatives of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole were synthesized from a related compound, 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid. These compounds were characterized using various spectroscopic techniques (Yan-qing Ge et al., 2014).
  • Synthesis of Intermediates : 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate of chlor-antraniliprole (a new insecticide), was synthesized from 2,3-dichloropyridine (Niu Wen-bo, 2011).

Optical and Magnetic Properties

  • Optical Properties : The fluorescence spectral characteristics of certain derivatives in dichloromethane were investigated, showing that absorption and emission are less correlated with substituent groups on specific positions of the molecule (Yan-qing Ge et al., 2014).
  • Photoluminescent and Magnetic Properties : Studies on zero-dimensional complexes and one-dimensional coordination polymers adjusted by solvents or ligand substituent groups revealed insights into their photoluminescent and magnetic properties (Meng-Ru Yin et al., 2021).

Chemical Reactions and Methodologies

  • Reaction with Dihalocarbenes : A study on the reaction of dihalocarbenes with 2-(benzylideneamino)pyridines showed the cyclization to give 2-aryl-3-haloimidazo[1,2-α]pyridines (A. Khlebnikov et al., 1991).
  • Microwave-Assisted Direct C3 Alkenylation : A microwave direct palladium-catalyzed C-H alkenylation method was developed for synthesizing 3-alkenylimidazo[1,2-a]pyridines (Jamal Koubachi et al., 2008).

Synthesis of Specific Compounds

  • Synthesis of Imidazo[1,2-a]pyridines : An efficient one-pot and transition-metal-free chlorocyclization cascade of 2-aminopyridines with aliphatic carboxylic acids was reported, providing a novel approach to 2-chloro- or 3-chloro-substituted imidazo[1, 2-α]pyridines (Xinsheng Xiao et al., 2015).

Studies on Structure and Properties

  • Phosphorescence and Switchable Properties : Research on positional isomers of 2-chloroimidazo[1,2-a]pyridine revealed different phosphorescent colors and quantum yields, and interestingly, the ability to switch phosphorescent color in response to acid-base vapor stimuli (Bin Li et al., 2019).

Safety And Hazards

“3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is considered hazardous. It may cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-3-1-2-4(10)12(5)7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGAGFHKPBTMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C(=C1)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201917
Record name 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

1227955-02-3
Record name 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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